

Spectroscopic Validation of 6-Fluoroquinolin-5-amine: A Comparative Guide

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Compound of Interest

Compound Name: 6-Fluoroquinolin-5-amine

Cat. No.: B108740

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For researchers, scientists, and drug development professionals, the precise structural confirmation of novel compounds is paramount. This guide provides a comparative spectroscopic validation of **6-Fluoroquinolin-5-amine** against its structural isomers, 5-aminoquinoline and 8-amino-6-fluoroquinoline. Through a combination of predicted and experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document outlines the key distinguishing spectral features that affirm the structure of **6-Fluoroquinolin-5-amine**.

Comparative Spectroscopic Data

The following tables summarize the predicted and experimental spectroscopic data for **6-Fluoroquinolin-5-amine** and its structural isomers. These values serve as a reference for the structural elucidation and differentiation of these compounds.

¹H NMR Chemical Shifts (δ, ppm)

Proton	6-Fluoroquinolin-5-amine (Predicted)	5-Aminoquinoline (Experimental)	8-Amino-6-fluoroquinoline (Experimental)
H-2	8.8	8.8	8.7
H-3	7.4	7.4	7.3
H-4	8.5	8.5	8.1
H-6/H-7/H-8	7.2-7.8	7.2-7.7	6.9, 7.1
-NH ₂	4.5	4.6	5.2

¹³C NMR Chemical Shifts (δ, ppm)

Carbon	6-Fluoroquinolin-5-amine (Predicted)	5-Aminoquinoline (Experimental)	8-Amino-6-fluoroquinoline (Experimental)
C-2	149	149	147
C-3	122	121	121
C-4	135	134	136
C-4a	129	129	128
C-5	130 (C-F)	120	110
C-6	150 (C-F)	130	158 (C-F)
C-7	115	112	102
C-8	118	129	135
C-8a	147	148	140

IR Absorption Bands (cm⁻¹)

Functional Group	6-Fluoroquinolin-5-amine (Predicted)	5-Aminoquinoline (Experimental)[1]	8-Amino-6-fluoroquinoline (Experimental)
N-H Stretch	3400-3500	3420, 3340	~3400
C-H Aromatic Stretch	3000-3100	3050	~3050
C=C Aromatic Stretch	1600-1650	1620, 1580	~1600
C-N Stretch	1300-1350	1320	~1300
C-F Stretch	1100-1200	-	~1150

Mass Spectrometry (m/z)

Ion	6-Fluoroquinolin-5-amine (Predicted)	5-Aminoquinoline (Experimental)[1]	8-Amino-6-fluoroquinoline (Experimental)
[M] ⁺	162	144	162
[M-HCN] ⁺	135	117	135
[M-NH ₂] ⁺	146	128	146

Experimental and Computational Protocols

The following sections detail the methodologies for acquiring the experimental and predicted spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition (Experimental) A solution of the analyte (5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is prepared in an NMR tube. The spectra are recorded on a 300 or 500 MHz NMR spectrometer. ¹H NMR spectra are typically acquired with 16-32 scans, and ¹³C NMR spectra with 1024-2048 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

NMR Spectra Prediction (Computational) Predicted ^1H and ^{13}C NMR spectra for **6-Fluoroquinolin-5-amine** were generated using online NMR prediction tools such as NMRDB.org. The chemical structure was input as a SMILES string, and the prediction algorithm calculated the chemical shifts based on a database of known compounds and incremental effects of substituents.

Infrared (IR) Spectroscopy

IR Spectrum Acquisition (Experimental) The solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically in the range of $4000\text{--}400\text{ cm}^{-1}$. Alternatively, a thin film of the sample can be prepared by dissolving the solid in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.^[1]

IR Spectrum Prediction (Computational) The predicted IR spectrum for **6-Fluoroquinolin-5-amine** was obtained using online simulation tools like Cheminfo.org. The molecular structure was drawn or input as a SMILES string, and the vibrational frequencies were calculated based on computational chemistry methods.

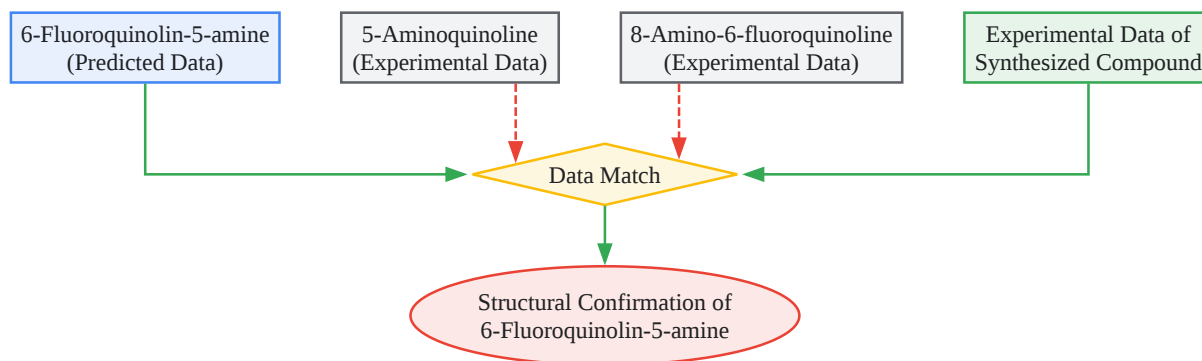
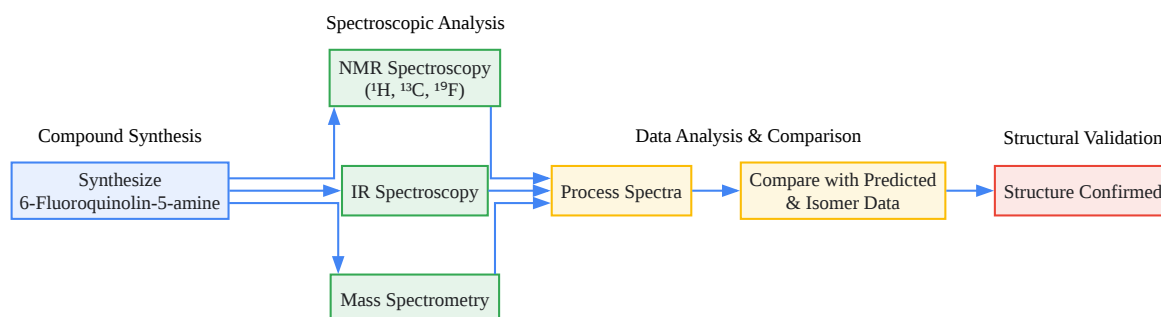
Mass Spectrometry (MS)

Mass Spectrum Acquisition (Experimental) Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source. The instrument is operated in positive ion mode to observe the molecular ion ($[\text{M}]^+$) and its fragments.

Mass Spectrum Fragmentation Prediction (Computational) The predicted fragmentation pattern for **6-Fluoroquinolin-5-amine** was determined by inputting its structure into an in silico fragmentation tool. These tools utilize known fragmentation rules and databases to predict the major fragment ions.

Visualization of Spectroscopic Validation Workflow

The following diagram illustrates the general workflow for the spectroscopic validation of a chemical structure.



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References

- 1. 5-Aminoquinoline | C₉H₈N₂ | CID 11911 - PubChem [pubchem.ncbi.nlm.nih.gov]
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